molecular formula C36H42ClN3O6 B1674758 Lercanidipine hydrochloride CAS No. 132866-11-6

Lercanidipine hydrochloride

Katalognummer: B1674758
CAS-Nummer: 132866-11-6
Molekulargewicht: 648.2 g/mol
InChI-Schlüssel: WMFYOYKPJLRMJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100427-26-7 (Parent)
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046665
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132866-11-6, 100427-27-8
Record name Lercanidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132866-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lercanidipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lercanidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERCANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits a λmax at 356 nm in methanol, attributed to the conjugated π-system of the dihydropyridine ring and nitroaromatic moiety. Linear Beer-Lambert adherence is observed between 4–24 μg/mL, with a molar absorptivity of 2.9 × 10⁴ L·mol⁻¹·cm⁻¹.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • 3186 cm⁻¹ : N–H stretching (amine group)
  • 1680 cm⁻¹ : C=O stretching (carboxylate ester)
  • 1525 cm⁻¹ : NO₂ asymmetric stretching (nitro group)
  • 1487 cm⁻¹ : C=C aromatic ring vibrations.

Drug-excipient compatibility studies show negligible shifts in these peaks, confirming stability in formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 1.45 (s, 6H, C(CH₃)₂)
  • δ 2.32 (s, 3H, N–CH₃)
  • δ 3.67 (s, 3H, COOCH₃)
  • δ 6.98–8.21 (m, 13H, aromatic protons).

¹³C NMR solid-state spectra differentiate polymorphs: Form I shows resonances at 24.8 ppm (aliphatic CH₃), while Form II exhibits a distinct peak at 23.6 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a protonated molecular ion [M+H]⁺ at m/z 612.3 (free base) and a chloride adduct [M+Cl]⁻ at m/z 648.2. Fragmentation patterns include:

  • m/z 315.1: Loss of C₁₈H₂₁NO₃ (dihydropyridine core)
  • m/z 406.2: Cleavage of the diphenylpropyl side chain.

High-resolution MS confirms the empirical formula with a mass accuracy of <2 ppm.

Vorbereitungsmethoden

Conventional Synthetic Routes for Lercanidipine Hydrochloride

Phosphonoester Intermediate-Based Synthesis

A foundational method disclosed in U.S. Patent 4,705,797 involves the condensation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (Compound 2) with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (Compound 3) via a substituted phosphonoester derivative (Compound 5). The reaction proceeds in two stages:

  • Activation of Carboxylic Acid : Compound 2 reacts with a substituted chlorophosphate derivative (e.g., diphenyl chlorophosphate) in toluene at 10–40°C for 1–2 hours to form the phosphonoester intermediate.
  • Aminolysis Reaction : The intermediate is subsequently reacted with Compound 3 at 100–110°C for 2 hours, yielding crude lercanidipine. Anhydrous hydrochloride salt formation is achieved using hydrochloric acid in ethanol, followed by purification with non-polar solvents like tetrahydrofuran (THF) or dioxane.

Key parameters influencing yield and purity include:

  • Solvent Selection : Toluene optimizes phosphonoester formation due to its non-polar nature, while THF enhances final product crystallinity.
  • Base Choice : Triethylamine or NaOH facilitates deprotonation of the carboxylic acid, accelerating intermediate formation.

Halogenation-Mediated Coupling

An alternative approach (WO2007054969A2) employs halogenating agents such as thionyl chloride or phosphorus oxychloride to activate the dihydropyridine carboxylic acid. The process involves:

  • Halogenation : Compound 2 reacts with thionyl chloride at 25–40°C under inert atmosphere for 15 minutes to 5 hours, forming the acyl chloride derivative.
  • Amidation : The acyl chloride reacts with Compound 3 in dichloromethane (DCM) at 20–45°C, followed by hydrochloride salt formation using HCl in methanol.

This method avoids chromatographic purification, making it industrially viable. However, residual halogenated solvents require stringent removal to meet pharmacopeial standards.

Preparation of Amorphous this compound

Amorphous forms offer improved solubility and bioavailability compared to crystalline counterparts. Two patented methods are prominent:

Solvent Evaporation Technique

Dissolving crystalline this compound in methanol (30 mL/g) at 25–30°C, followed by filtration and vacuum distillation below 45°C, yields amorphous product with 95% efficiency. Critical factors include:

  • Solvent Choice : Methanol’s high volatility enables rapid solvent removal, preventing recrystallization.
  • Drying Conditions : Stirring under vacuum at 40–45°C for 2 hours ensures complete residual solvent elimination.

Acetonitrile Reflux Method

EP2444394A1 describes refluxing crystalline material in acetonitrile, followed by partial solvent removal and addition of anti-solvents like water or ethanol to precipitate the amorphous form. Distillation under vacuum at ≤50°C prevents thermal degradation, achieving 14 g batches with consistent purity.

Table 1: Comparative Analysis of Amorphous Preparation Methods
Method Solvent Temperature (°C) Yield (%) Purity (%)
Solvent Evaporation Methanol 25–45 95 99.2
Acetonitrile Reflux Acetonitrile 50–60 92 98.8

High-Purity Synthesis and Purification Strategies

Recrystallization Optimization

CN102516160B emphasizes recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C to achieve >99.5% purity. Slow cooling (1–3°C/min) minimizes impurity entrapment, while activated carbon treatment removes colored byproducts.

Chromatographic Purification

Early routes (e.g., U.S. Patent 4,705,797) utilized flash chromatography with chloroform-acetone gradients, but modern methods prefer simulated moving bed (SMB) chromatography for scalability.

Industrial-Scale Process Considerations

Solvent Recovery and Sustainability

Methanol and DCM recovery rates exceed 90% in closed-loop systems, reducing environmental impact.

Polymorphic Control

Strict temperature control during hydrochloride salt formation (30–32°C) ensures the thermodynamically stable Form I, avoiding hygroscopic polymorphs.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks at δ 2.32 (N-CH₃) and δ 7.45–8.12 (aromatic protons) confirm structural integrity.
  • XRPD : Amorphous forms show a halo pattern, while crystalline Form I exhibits peaks at 2θ = 12.5°, 18.7°, and 25.3°.

Purity Profiling

HPLC methods with C18 columns (acetonitrile:phosphate buffer, 60:40) resolve lercanidipine from common impurities like nitro-phenyl degradation products.

Analyse Chemischer Reaktionen

Lercanidipinhydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action
Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. Unlike earlier generations of calcium channel blockers, lercanidipine demonstrates a higher degree of vascular selectivity and minimal sympathetic activation, which contributes to its sustained antihypertensive effects without causing acute hypotension or reflex tachycardia .

Bioavailability and Metabolism
Lercanidipine is well-absorbed but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 10% . It is metabolized by cytochrome P450 3A4, which can be influenced by concomitant medications that inhibit or induce this enzyme . The drug's half-life allows for once-daily dosing, maintaining effective blood pressure control over 24 hours .

Clinical Applications

Hypertension Management
Lercanidipine is primarily indicated for the treatment of mild to moderate hypertension. Studies have shown that it effectively lowers diastolic blood pressure by 5-7 mmHg more than placebo . It has been compared favorably with other antihypertensives such as amlodipine and nifedipine, showing similar efficacy with fewer side effects like ankle edema .

Renal Protection
In patients with diabetes and renal impairment, lercanidipine has demonstrated protective effects against renal damage induced by angiotensin II. It has been associated with a significant decrease in microalbuminuria and improvement in creatinine clearance, highlighting its potential role in renal protection .

Emerging Research Applications

Transdermal Delivery Systems
Recent studies have explored the transdermal delivery of lercanidipine using chemical enhancers and ultrasound. This method aims to improve drug absorption and therapeutic efficacy while minimizing systemic side effects associated with oral administration . The application of ultrasound has shown promise in enhancing the permeation of lercanidipine across biological membranes.

Combination Therapies
Lercanidipine is often used in combination with other antihypertensive agents to achieve better blood pressure control. Its compatibility with various drug classes enhances its utility in treating patients with complex cardiovascular profiles .

Case Studies

Study Focus Findings Reference
Efficacy in HypertensionLercanidipine reduced diastolic blood pressure significantly compared to placebo.
Renal ProtectionDemonstrated reduction in microalbuminuria and improved kidney function in diabetic patients.
Transdermal DeliveryEnhanced absorption using ultrasound techniques showed promising results for effective delivery.

Wirkmechanismus

Lercanidipine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through deformation of the calcium channel, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum. The resulting decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Pharmacokinetic Parameters

Parameter Lercanidipine Hydrochloride Felodipine Sustained-Release Amlodipine
Bioavailability <10% ~15% 64–90%
Half-life 8–10 hours 11–16 hours 30–50 hours
Tmax 1.5–3 hours 2.5–5 hours 6–12 hours
Solubility (BCS Class) Class II Class II Class I
Vascular Selectivity High Moderate Moderate

Key Findings :

  • Felodipine : A randomized trial (NCT01520285) showed comparable reductions in blood pressure variability (BPV) between lercanidipine and felodipine, but lercanidipine demonstrated superior tolerability and vascular selectivity .
  • Amlodipine : While amlodipine has higher bioavailability and longer half-life, lercanidipine’s lipophilicity enhances tissue retention and gradual onset, minimizing reflex tachycardia .

Table 2: Clinical Efficacy and Adverse Effects

Metric This compound Felodipine Nifedipine
Systolic BP Reduction 20–25 mmHg 18–22 mmHg 15–20 mmHg
Peripheral Edema Incidence 2–5% 10–15% 20–30%
Headache Frequency 3% 5% 8–10%

Key Findings :

  • Lercanidipine’s slow receptor dissociation kinetics reduce adverse effects like peripheral edema compared to other DHPs .
  • In combination therapies (e.g., with losartan potassium), lercanidipine achieved an 87.4% hypertension control rate, outperforming monotherapy (71.6%) .

Formulation Challenges and Innovations

Table 3: Solubility Enhancement Strategies

Method This compound Comparable Drugs (e.g., Piroxicam)
Solid Self-Nanoemulsifying Drug Delivery Systems (SSNEDDS) Increased dissolution rate (similarity factor: 4.93 vs. pure drug) Limited application in DHPs
Cocrystallization (e.g., with malonic acid) Solubility improved by 3.5-fold Rarely used for DHPs
Solid Dispersions (PEG6000) Reduced crystallinity (DSC-confirmed) Common for Class II drugs

Key Findings :

  • Lercanidipine’s crystalline form (melting point: 207.65°C) is destabilized in SSNEDDS, enhancing amorphous dispersion and dissolution .
  • Cocrystallization with malonic acid via solvent change improved aqueous solubility without altering chemical stability .

Analytical Methodologies

  • HPLC: Stability-indicating methods (e.g., methanol:acetonitrile mobile phase) achieve >99% recovery with LOD 0.03 µg/mL .
  • UV-Spectrophotometry: Dual-wavelength methods (253–286 nm) enable simultaneous quantification with atenolol (recovery: 98.4–101.0%) .

Biologische Aktivität

Lercanidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used in the management of hypertension. Its unique pharmacological profile, characterized by high vascular selectivity and lipophilicity, contributes to its effectiveness and safety in clinical applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Lercanidipine acts primarily as an L-type calcium channel blocker, leading to peripheral vasodilation. It exhibits a slow onset of action due to its high lipophilicity, which allows it to accumulate in cell membranes and gradually release into the bloodstream. This mechanism results in a prolonged antihypertensive effect while minimizing reflex tachycardia, a common side effect associated with other calcium channel blockers .

Key Mechanisms of Action:

  • Calcium Channel Blockade: Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle cells, resulting in relaxation and vasodilation .
  • Renal Protection: Studies indicate that lercanidipine dilates both afferent and efferent arterioles in the kidneys, maintaining intraglomerular pressure and providing renal protection independent of blood pressure reduction .
  • Anti-inflammatory Effects: Lercanidipine exhibits anti-inflammatory properties that may contribute to its protective effects on target organs such as the kidneys and heart .

Pharmacokinetics

Lercanidipine is well absorbed following oral administration, with peak plasma concentrations achieved within 1.5 to 3 hours. It displays a biphasic elimination profile with a terminal half-life ranging from 8 to 10.5 hours in hypertensive patients . The drug's bioavailability is influenced by its extensive metabolism via CYP3A4, leading to significant interindividual variability based on genetic factors and concurrent medications .

Pharmacokinetic Parameters:

ParameterValue
Peak Plasma Concentration1.5 - 3 hours post-dose
Terminal Half-Life8 - 10.5 hours
BioavailabilityIncreases with dose
Protein Binding>98%

Clinical Efficacy

Lercanidipine has been shown to effectively reduce blood pressure in various patient populations, including those with isolated systolic hypertension and individuals with comorbid conditions such as diabetes and renal impairment. Clinical studies report a high percentage of patients achieving normalized blood pressure levels while experiencing fewer adverse effects compared to other DHP-CCBs like amlodipine .

Clinical Study Findings:

  • Hypertension Management: A significant regression of microvascular structural changes was observed in hypertensive patients treated with lercanidipine .
  • Renal Protection: In animal models, lercanidipine reduced proteinuria and preserved renal function despite induced hypertension .
  • Safety Profile: The drug is well tolerated, with a notably low incidence of ankle edema compared to other calcium channel blockers .

Case Studies

A notable case study involved a 49-year-old male who overdosed on lercanidipine (560 mg). The patient experienced seizures and refractory hypotension but ultimately stabilized following treatment with high-dose insulin therapy. This case highlights the need for careful monitoring of cardiovascular status during lercanidipine administration, particularly at higher doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3-Diphenylpropyl-(2-hydroxy-2-methylpropyl)-methylazanium
Lercanidipine hydrochloride
Reactant of Route 2
Lercanidipine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.